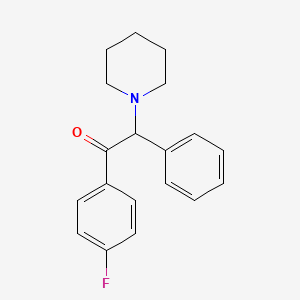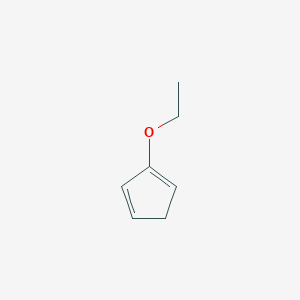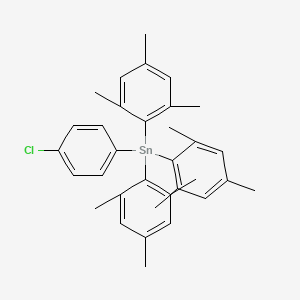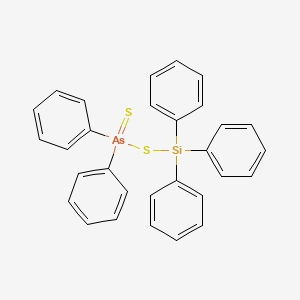
Triphenylsilyl diphenylarsinodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenylsilyl diphenylarsinodithioate is an organosilicon compound that features both silicon and arsenic atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of triphenylsilyl diphenylarsinodithioate typically involves the reaction of triphenylsilyl chloride with diphenylarsinodithioic acid. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as triethylamine. The general reaction scheme is as follows:
Ph3SiCl+Ph2As(SH)2→Ph3SiAs(SPh)2+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic arsenic-containing intermediates.
化学反応の分析
Types of Reactions
Triphenylsilyl diphenylarsinodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler arsenic or silicon-containing species.
Substitution: The phenyl groups attached to silicon or arsenic can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound sulfoxide, while reduction could produce triphenylsilane and diphenylarsine.
科学的研究の応用
Triphenylsilyl diphenylarsinodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-arsenic bonds.
Biology: The compound’s potential biological activity is being explored, although detailed studies are limited.
Medicine: Research is ongoing to investigate its potential use in pharmaceuticals, especially in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which triphenylsilyl diphenylarsinodithioate exerts its effects involves the interaction of its silicon and arsenic atoms with various molecular targets. The silicon atom can form strong bonds with oxygen or nitrogen-containing groups, while the arsenic atom can interact with sulfur or selenium-containing compounds. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Triphenylsilyl chloride: A precursor in the synthesis of triphenylsilyl diphenylarsinodithioate.
Diphenylarsinodithioic acid: Another precursor used in the synthesis.
Triphenylsilane: A related compound with similar silicon chemistry but lacking the arsenic component.
Uniqueness
This compound is unique due to the presence of both silicon and arsenic atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds containing only one of these elements. Additionally, the combination of silicon and arsenic imparts unique properties that can be exploited in various applications, from materials science to pharmaceuticals.
特性
CAS番号 |
89901-37-1 |
|---|---|
分子式 |
C30H25AsS2Si |
分子量 |
552.7 g/mol |
IUPAC名 |
diphenyl-sulfanylidene-triphenylsilylsulfanyl-λ5-arsane |
InChI |
InChI=1S/C30H25AsS2Si/c32-31(26-16-6-1-7-17-26,27-18-8-2-9-19-27)33-34(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
InChIキー |
LXPPHIMMJALRET-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S[As](=S)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)

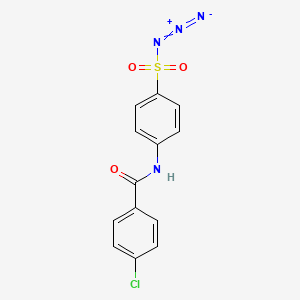
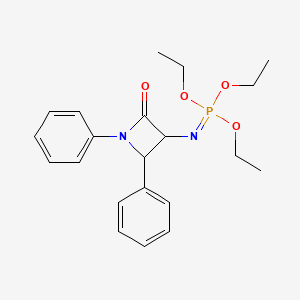
![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)


![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
